
1-(2,4-Dihydroxy-5-propylphenyl)ethanone
Vue d'ensemble
Description
The compound of interest, 1-(2,4-Dihydroxy-5-propylphenyl)ethanone, is a derivative of phenyl ethanone with hydroxy and propyl substituents on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds often involves photoremoval of protecting groups or reactions such as the Ullmann reaction. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives have been synthesized as photoremovable protecting groups for carboxylic acids, releasing the acid upon photolysis with good yields . Similarly, unexpected by-products can occur during synthesis, as seen in the Ullmann reaction yielding 1-(4-hexyloxy-3-hydroxyphenyl)ethanone . These studies suggest that careful control of reaction conditions is crucial for the successful synthesis of specific ketone derivatives.
Molecular Structure Analysis
The molecular structure of phenyl ethanone derivatives is often characterized using X-ray diffraction (XRD) and supported by computational methods such as density functional theory (DFT). For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by XRD and further analyzed using DFT to understand the charge distribution and hybridization states . These techniques could be applied to determine the molecular structure of 1-(2,4-Dihydroxy-5-propylphenyl)ethanone and predict its electronic properties.
Chemical Reactions Analysis
The reactivity of phenyl ethanone derivatives can be influenced by the presence of substituents on the phenyl ring. The carbonyl group is often the site of chemical reactivity due to its electrophilic character. For instance, the molecular electrostatic potential (MEP) studies indicate that the negative charge is localized over the carbonyl group, making it a site for electrophilic attack . This suggests that 1-(2,4-Dihydroxy-5-propylphenyl)ethanone may undergo similar reactions at the carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl ethanone derivatives, such as their optical and electronic properties, can be assessed through experimental techniques and theoretical calculations. The first hyperpolarizability of these compounds is often calculated to evaluate their potential in nonlinear optics . Additionally, charge density analysis can reveal details about hydrogen bonding and pi-delocalization within the molecule . These properties are essential for understanding the behavior of 1-(2,4-Dihydroxy-5-propylphenyl)ethanone in various environments and its potential applications.
Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition Properties : A study by Vásquez-Martínez et al. (2019) explored the antibacterial and enzyme inhibition properties of benzyl phenyl ketone derivatives, including a compound structurally similar to 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. They found significant antibacterial activity against E. coli and S. aureus and identified the compound as a potent, selective inhibitor of the enzyme 5-hLOX (Vásquez-Martínez et al., 2019).
Antimicrobial Activity : Dişli et al. (2021) synthesized and characterized novel derivatives of 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanone, demonstrating good antimicrobial activity against various bacterial and fungal strains (Dişli et al., 2021).
Molecular Docking for Anti-microbial Properties : Research by Medicharla SRI SATYA et al. (2022) involved molecular docking studies of Ethanone 1-(2-hydroxy-5-methyl phenyl), a compound closely related to 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. This study assessed its binding efficacy with proteins in Staphylococcus aureus, indicating potential for antimicrobial applications (Medicharla SRI SATYA et al., 2022).
Synthesis of Isoflavone and Heterocycles : A study by Moskvina et al. (2015) demonstrated the use of 1-(2,4-dihydroxyphenyl)ethanone in the synthesis of isoflavone and various heterocycles, highlighting its potential in organic synthesis (Moskvina et al., 2015).
Investigation in X-ray Crystallography : Hauteville et al. (1999) investigated a related compound, 1-(2,4,6-trihydroxy-3-methylphenyl)ethanone, using X-ray crystallography, which could indicate potential applications in materials science and structural chemistry (Hauteville et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-5-9(7(2)12)11(14)6-10(8)13/h5-6,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROITNMNXAFHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379417 | |
| Record name | 1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-5-propylphenyl)ethanone | |
CAS RN |
63411-87-0 | |
| Record name | 1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






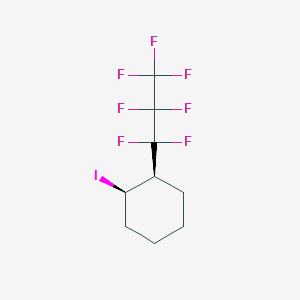

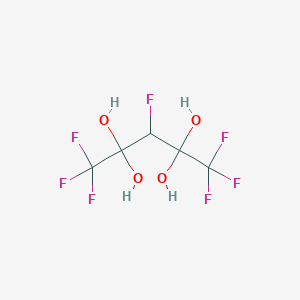
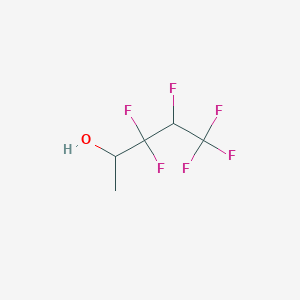
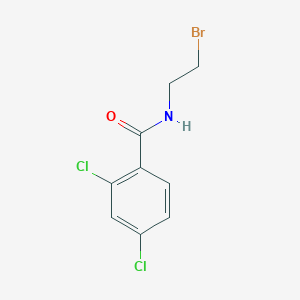
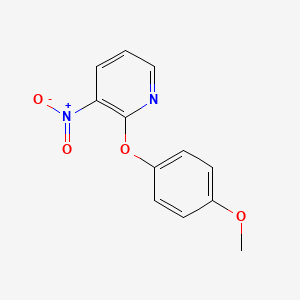
![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)
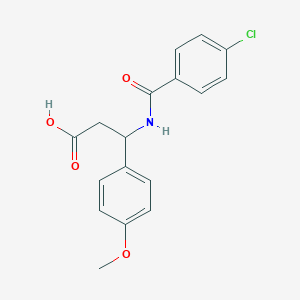
![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)